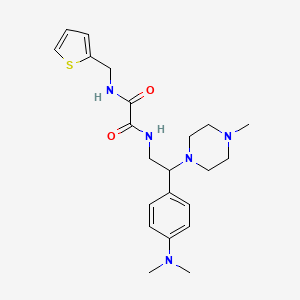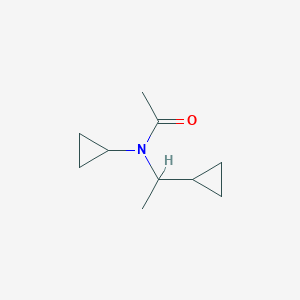
N-Cyclopropyl-N-(1-cyclopropylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Cyclopropyl-N-(1-cyclopropylethyl)acetamide” is a chemical compound with the CAS Number: 1859219-92-3 . It has a molecular weight of 167.25 . The IUPAC name for this compound is N-cyclopropyl-N-(1-cyclopropylethyl)acetamide .
Molecular Structure Analysis
The InChI code for “N-Cyclopropyl-N-(1-cyclopropylethyl)acetamide” is 1S/C10H17NO/c1-7(9-3-4-9)11(8(2)12)10-5-6-10/h7,9-10H,3-6H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Applications De Recherche Scientifique
Synthetic Chemistry Techniques
N-Cyclopropyl-N-(1-cyclopropylethyl)acetamide and its derivatives are utilized in synthetic chemistry for the creation of complex molecular structures. For example, the Kulinkovich cyclopropanation conditions have been employed to generate different types of N,O-acetals, serving as precursors for tertiary N-acyliminium ion chemistry, facilitating the efficient synthesis of bi- and tricyclic lactams (Ollero et al., 1999). This demonstrates the compound's role in enabling complex organic transformations.
Conformational Studies
Research has also focused on understanding the conformational features of similar molecules. For instance, NMR studies alongside ab initio calculations have revealed unexpected conformational behavior for N-cyclopropylacetamide, showing significant E-rotamer populations and adopting ortho conformations around the N-cPr bond, which is unusual for secondary acetamides. This insight into the conformational behavior of N-cyclopropyl derivatives provides a basis for understanding molecular interactions and stability (Gonzalez‐de‐Castro et al., 2015).
Pharmacological Applications
Although your request excluded drug use, dosage, and side effects, it's important to note that compounds structurally related to N-Cyclopropyl-N-(1-cyclopropylethyl)acetamide often serve as key intermediates in the synthesis of pharmacologically active molecules. For example, the development of conformationally restricted analogues of histamine for improved activity and bioactive conformations study involves the strategic use of cyclopropane rings, underscoring the importance of N-cyclopropyl derivatives in medicinal chemistry (Kazuta et al., 2002).
Mechanistic Insights
Explorations into the mechanisms of action for related compounds, like acetaminophen, have provided valuable insights into biochemical pathways. Although not directly involving N-Cyclopropyl-N-(1-cyclopropylethyl)acetamide, these studies highlight the broader context of cyclopropyl derivatives in understanding drug metabolism and action. For instance, acetaminophen's conversion to bioactive metabolites in the nervous system involves pathways that could be relevant to the metabolism of structurally related compounds (Högestätt et al., 2005).
Environmental and Biological Impacts
The broader impacts of related acetamides on the environment and biological systems are also of interest. For example, studies on the cyto-genotoxicity of paracetamol (a compound related to acetamides) on aquatic organisms like the zebra mussel provide insights into the environmental persistence and biological effects of acetamides, suggesting avenues for assessing the ecological risks associated with these compounds (Parolini et al., 2010).
Propriétés
IUPAC Name |
N-cyclopropyl-N-(1-cyclopropylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-7(9-3-4-9)11(8(2)12)10-5-6-10/h7,9-10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDURELZJMQBGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C2CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl-N-(1-cyclopropylethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2714680.png)
![2-Chloro-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2714682.png)
![7-hydroxy-N-(2-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2714683.png)

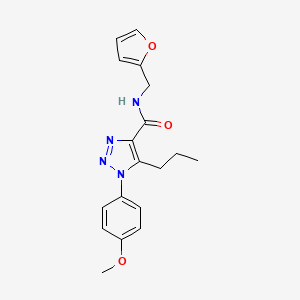
![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B2714689.png)
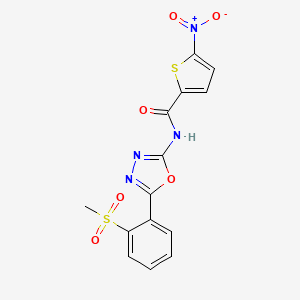
![3-[(3,4-dichlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2714691.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2714693.png)
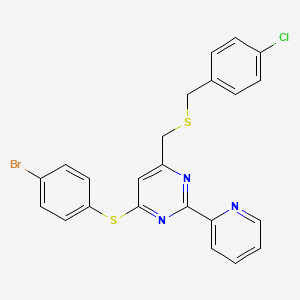


![3-(((4-Methylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2714699.png)
